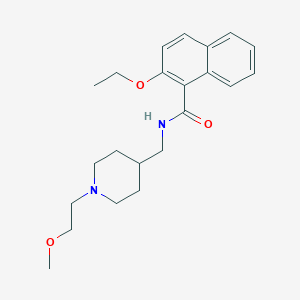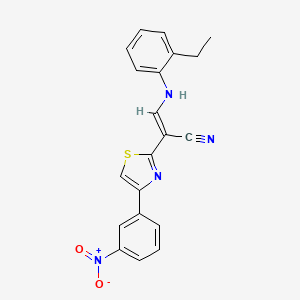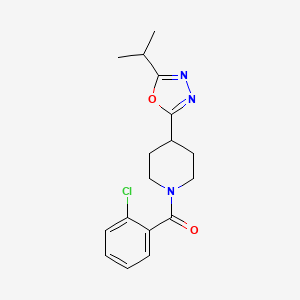![molecular formula C13H9ClN2S2 B2783294 4-Chloro-2-(2-thienyl)-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophe ne CAS No. 851879-10-2](/img/structure/B2783294.png)
4-Chloro-2-(2-thienyl)-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophe ne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Chloro-2-(2-thienyl)-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene” is a complex organic molecule that contains several interesting functional groups and structural features . It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two thiophene rings, which are five-membered rings with a sulfur atom . The presence of these heterocycles suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and thiophene rings would likely result in a planar or near-planar structure, as these types of rings tend to adopt planar geometries. The chlorine atom could introduce some steric hindrance, potentially influencing the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine and thiophene rings, as well as the chlorine atom. The pyrimidine ring is known to undergo reactions such as nucleophilic aromatic substitution, while the thiophene ring can participate in electrophilic aromatic substitution reactions . The chlorine atom could act as a leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the chlorine atom could affect its solubility, melting point, and boiling point .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) studies of bicyclic thiophene derivatives have revealed through-space H–F spin coupling, demonstrating the utility of these compounds in understanding molecular interactions and structures (Hirohashi, Inaba, & Yamamoto, 1976).
Antimicrobial Activity
Synthesis and characterization of substituted tricyclic compounds, including tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have shown significant antibacterial and antifungal activities, indicating the potential for these compounds in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Synthesis and Crystallography
Research on the synthesis and crystal structure of thiophene-pyrimidinone derivatives has provided insights into molecular design for specific functions, including the development of materials with desired physical and chemical properties (Liu et al., 2006).
Pi-Pi Stacking and Electron Transport
Studies on crystal engineering have explored the interaction between electron-rich and electron-deficient heteroaromatics, highlighting the significance of these compounds in designing materials for electronic applications, such as organic semiconductors and solar cells (Chang et al., 2008).
Anticancer and Anti-inflammatory Agents
Synthesis and pharmacological studies have identified thienopyrimidine derivatives with promising anticancer and anti-inflammatory activities, opening avenues for the development of new therapeutic agents (Tolba et al., 2018).
Solar Energy Conversion
Research into the fine-tuning of open-circuit voltage by chlorination in polymer solar cells using thieno[3,4-b]thiophene derivatives has shown enhanced solar energy conversion efficiency, demonstrating the compound's relevance in renewable energy technologies (Qu et al., 2017).
Safety and Hazards
Future Directions
The study of complex organic molecules like “4-Chloro-2-(2-thienyl)-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene” is a vibrant area of research, with potential applications in fields such as medicinal chemistry, materials science, and synthetic biology . Future research could explore the synthesis of this and similar compounds, their physical and chemical properties, and their potential biological activities.
Properties
IUPAC Name |
12-chloro-10-thiophen-2-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-11-10-7-3-1-4-8(7)18-13(10)16-12(15-11)9-5-2-6-17-9/h2,5-6H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXUPKMEPKGVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)C4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-methyl-4-((4-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783213.png)

![N-(4-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2783217.png)




![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)




![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)
